molecular formula C12H14N2O2 B11884379 Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

Cat. No.: B11884379
M. Wt: 218.25 g/mol
InChI Key: BFHKGDBVSSKNAB-UHFFFAOYSA-N
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Description

Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzo[e][1,3]oxazine derivative and a piperidine derivative, which undergo cyclization in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

Chemistry

In chemistry, Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in various biochemical assays .

Medicine

In medicine, Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of novel pharmaceuticals .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is unique due to its specific spiro structure and the presence of both oxazine and piperidine rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one is a unique compound characterized by its spirocyclic structure, which combines a piperidine ring with a benzo[e][1,3]oxazine moiety. This structural configuration contributes to its intriguing biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1458063-78-9

Biological Activities

Research indicates that compounds related to this compound exhibit several biological activities:

  • Anticonvulsant Activity :
    • Studies have shown that derivatives of oxazine compounds can act as GABA receptor agonists, enhancing GABA transmission and exhibiting anticonvulsant properties. For instance, certain synthesized derivatives demonstrated significant activity in the intraperitoneal pentylenetetrazole test (ipPTZ), suggesting their potential as anticonvulsant agents .
  • Neuroprotective Effects :
    • The structural similarities with other neuroactive compounds suggest that this compound may possess neuroprotective properties. Molecular docking studies have indicated favorable binding interactions with specific residues in GABA-A receptors .
  • Cytotoxicity :
    • Preliminary assessments have indicated varied cytotoxic effects against different cancer cell lines, suggesting potential applications in cancer therapy. Further investigations are needed to elucidate the mechanisms underlying these effects.

The synthesis of this compound typically involves multi-step organic reactions. The proposed mechanisms for its biological activity often relate to its interaction with neurotransmitter systems, particularly through modulation of GABAergic transmission .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameCAS NumberMolecular FormulaBiological Activity
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride85732-37-2C12H14ClN2O2Anticonvulsant
6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-oneN/AC12H13BrN2OPotential anticancer activity
Spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one54906-24-0C12H14N2O2Neuroprotective effects

Case Studies

Recent studies have highlighted the efficacy of this compound derivatives in various biological assays:

  • In a study evaluating the anticonvulsant properties of related oxazine derivatives, compounds demonstrated significant protective effects against chemically induced seizures in animal models .
  • Another investigation focused on the binding affinities of these compounds to GABA receptors using molecular docking simulations. Key residues involved in binding were identified, supporting the hypothesis that these compounds act as GABAergic modulators .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

spiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C12H14N2O2/c15-11-14-12(5-7-13-8-6-12)9-3-1-2-4-10(9)16-11/h1-4,13H,5-8H2,(H,14,15)

InChI Key

BFHKGDBVSSKNAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3OC(=O)N2

Origin of Product

United States

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